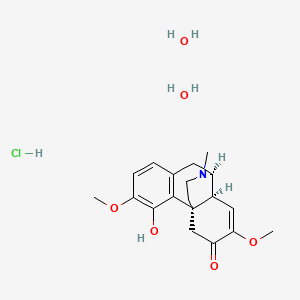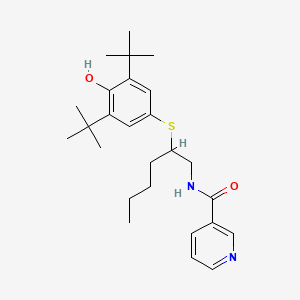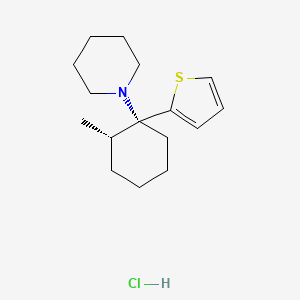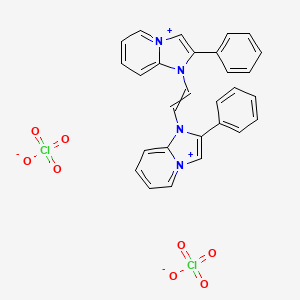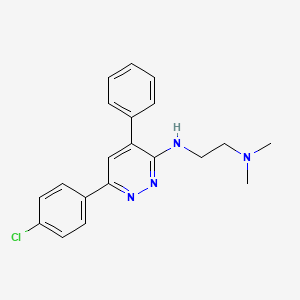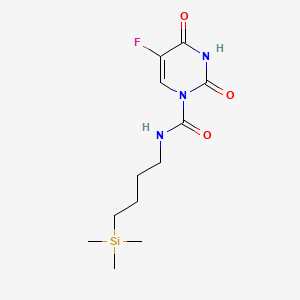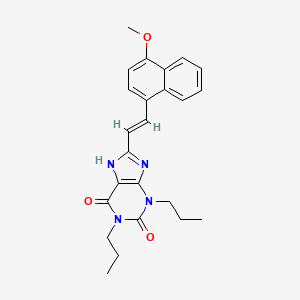
Sodium;formaldehyde;4-methylbenzenesulfonate;phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-methyl-, sodium salt, polymer with formaldehyde and phenol is a complex chemical compound that belongs to the class of aromatic sulfonic acids. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a polymer formed by the reaction of benzenesulfonic acid, 4-methyl-, sodium salt with formaldehyde and phenol, resulting in a robust and versatile material.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-methyl-, sodium salt, polymer with formaldehyde and phenol involves the following steps:
Sulfonation of Toluene: Toluene is sulfonated using concentrated sulfuric acid to produce benzenesulfonic acid, 4-methyl-.
Neutralization: The benzenesulfonic acid, 4-methyl- is then neutralized with sodium hydroxide to form the sodium salt.
Polymerization: The sodium salt of benzenesulfonic acid, 4-methyl- is polymerized with formaldehyde and phenol under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and neutralization processes, followed by polymerization in reactors designed to handle high temperatures and pressures. The final product is then subjected to post-treatment steps such as washing, drying, and grinding to obtain the desired form .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 4-methyl-, sodium salt, polymer with formaldehyde and phenol undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Polymerization: The compound can further polymerize with other monomers to form copolymers with unique properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Nitration: Produces nitro derivatives.
Halogenation: Produces halogenated derivatives.
Oxidation: Produces sulfone or sulfoxide derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-methyl-, sodium salt, polymer with formaldehyde and phenol has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 4-methyl-, sodium salt, polymer with formaldehyde and phenol involves its interaction with various molecular targets. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with other molecules, enhancing its binding affinity and reactivity. The polymer structure allows for multiple points of interaction, making it effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar reactivity but lacks the polymeric structure.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as a catalyst in organic synthesis.
Phenol-formaldehyde resin: A polymer formed from phenol and formaldehyde, used in similar industrial applications but without the sulfonic acid functionality.
Uniqueness
Benzenesulfonic acid, 4-methyl-, sodium salt, polymer with formaldehyde and phenol is unique due to its combination of sulfonic acid functionality and polymeric structure. This combination imparts enhanced chemical stability, reactivity, and versatility, making it suitable for a wide range of applications .
Propiedades
Número CAS |
64653-78-7 |
|---|---|
Fórmula molecular |
C14H15NaO5S |
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
sodium;formaldehyde;4-methylbenzenesulfonate;phenol |
InChI |
InChI=1S/C7H8O3S.C6H6O.CH2O.Na/c1-6-2-4-7(5-3-6)11(8,9)10;7-6-4-2-1-3-5-6;1-2;/h2-5H,1H3,(H,8,9,10);1-5,7H;1H2;/q;;;+1/p-1 |
Clave InChI |
BNOZVMMFHJOXKM-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C=O.C1=CC=C(C=C1)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




